molecular formula C10H13NOS B6597124 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole CAS No. 97759-75-6

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No. B6597124
CAS RN: 97759-75-6
M. Wt: 195.28 g/mol
InChI Key: ZEMYSSZENXRKNR-UHFFFAOYSA-N
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Description

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole, also known as DMTO, is a heterocyclic compound that is widely used in organic synthesis. It is a popular synthetic intermediate due to its low toxicity and its ability to form a variety of derivatives. DMTO has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of a variety of other compounds, such as heterocycles and organometallic compounds. 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole has also been used in the synthesis of a variety of other compounds, including peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole is not well understood, but it is thought to involve the formation of a cyclic intermediate, which is then converted to the desired product. The reaction of 2-methylthiophene and DMF involves the formation of a cyclic intermediate, which is then converted to 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole. The reaction of 2-methylthiophene and DMSO involves the formation of a cyclic intermediate, which is then converted to 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole. The reaction of 2-methylthiophene and DMA involves the formation of a cyclic intermediate, which is then converted to 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole are not well understood. However, it is known that 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole is not toxic and is not known to have any adverse effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments include its low toxicity, its ability to form a variety of derivatives, and its ability to react with a variety of other compounds. The limitations of using 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole in laboratory experiments include its low reactivity and its tendency to form by-products.

Future Directions

For the use of 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole include its use in the synthesis of pharmaceuticals, agrochemicals, and polymers; its use in the synthesis of heterocycles and organometallic compounds; its use in the synthesis of peptides and peptidomimetics; and its use in the synthesis of other compounds. Additionally, further research is needed to better understand the mechanism of action of 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole and its biochemical and physiological effects.

Synthesis Methods

4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole can be synthesized via several routes, including the reaction of 2-methylthiophene and dimethylformamide (DMF), the reaction of 2-methylthiophene and dimethyl sulfoxide (DMSO), and the reaction of 2-methylthiophene and dimethylacetamide (DMA). The reaction of 2-methylthiophene and DMF is the most commonly used route, as it is the most efficient and yields the highest yield of 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole.

properties

IUPAC Name

4,4-dimethyl-2-(3-methylthiophen-2-yl)-5H-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7-4-5-13-8(7)9-11-10(2,3)6-12-9/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMYSSZENXRKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(CO2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540040
Record name 4,4-Dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole

CAS RN

97759-75-6
Record name 4,4-Dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-2-(3-methylthiophen-2-yl)-4,5-dihydro-1,3-oxazole
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